![molecular formula C23H23NO4S2 B4192909 N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine](/img/structure/B4192909.png)
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine
Vue d'ensemble
Description
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine, also known as BMBSE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonyl-containing amines family, which is known for its diverse biological activities. BMBSE has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division. N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine can prevent the growth and division of cancer cells.
Biochemical and physiological effects:
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine in lab experiments is its high yield synthesis process, which allows for the production of large quantities of the compound. N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine is also relatively stable and can be easily stored for future use. However, one limitation of using N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine. One potential direction is the development of new derivatives of N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine with enhanced biological activity. Another direction is the investigation of the mechanism of action of N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine in more detail, which could lead to the development of new drugs with improved efficacy. Additionally, further studies are needed to explore the potential applications of N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine in materials science and catalysis.
Applications De Recherche Scientifique
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have also shown that N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In materials science, N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has been studied for its potential as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
In catalysis, N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine has shown potential as a catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its ability to catalyze reactions under mild conditions makes it an attractive candidate for industrial applications.
Propriétés
IUPAC Name |
N-benzyl-2,2-bis-(4-methylphenyl)sulfonylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-18-8-12-21(13-9-18)29(25,26)23(17-24-16-20-6-4-3-5-7-20)30(27,28)22-14-10-19(2)11-15-22/h3-15,17,24H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJXGVVXOZYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,2-bis-(4-methylphenyl)sulfonylethenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4192826.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
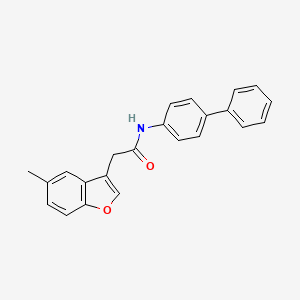
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)
![N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192847.png)
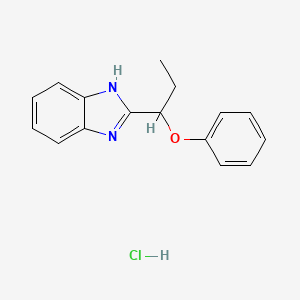
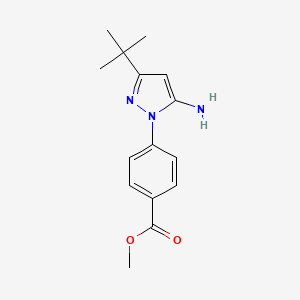
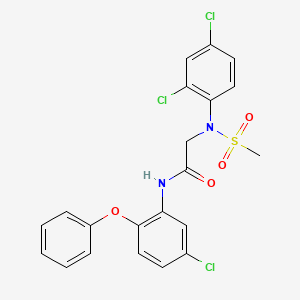

![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4192887.png)
![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)
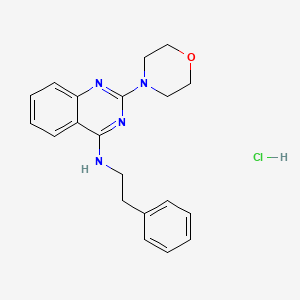

![3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol](/img/structure/B4192919.png)